((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Asymmetric catalysis Organozinc addition Chiral ligand comparison

This compound, commonly designated (R,R)-TADDOL, belongs to the α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol class of chiral ligands that are prepared from tartrate esters by Grignard addition. It bears four phenyl substituents, creating a well-defined chiral pocket suitable for metal coordination in asymmetric catalysis.

Molecular Formula C31H30O4
Molecular Weight 466.6 g/mol
CAS No. 93379-48-7
Cat. No. B1299823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
CAS93379-48-7
Molecular FormulaC31H30O4
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C
InChIInChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1
InChIKeyOWVIRVJQDVCGQX-VSGBNLITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) (CAS 93379-48-7): Core Properties and Role as the Progenitor TADDOL Chiral Ligand


This compound, commonly designated (R,R)-TADDOL, belongs to the α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol class of chiral ligands that are prepared from tartrate esters by Grignard addition. It bears four phenyl substituents, creating a well-defined chiral pocket suitable for metal coordination in asymmetric catalysis. Because it is the simplest congener—synthesized from phenylmagnesium bromide—it serves as the benchmark against which other TADDOL derivatives are evaluated [1].

Benchmark TADDOL ligandFoundation member of the α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol class
Chiral ligand researchAsymmetric catalysis studies requiring a defined chiral pocket from phenyl substituents
Reference for TADDOL screeningMost widely cited diphenyl congener; supports derivative comparison and method development

Why In-Class TADDOL Ligands Cannot Simply Replace ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)


The steric and electronic character of the four aryl substituents on the TADDOL scaffold dictates both the magnitude and the sense of asymmetric induction. Even a structurally conservative change—from phenyl to 1-naphthyl—can reduce enantiomeric excess by >30 percentage points in Zn-alkyl additions and reverse the absolute topicity of Diels–Alder cycloadditions [1][2]. Consequently, generic substitution of this diphenyl-substituted ligand with bulkier analogs is chemically unsound; each TADDOL variant must be validated in the specific reaction context before procurement or deployment.

Target ligand
Diphenyl TADDOL (this product)
Substitute risk
1-Naphthyl or bulkier aryl TADDOL analogs
Reproducible high enantioselectivity in Zn-alkyl and Diels–Alder reactions
May reduce enantiomeric excess and reverse absolute configuration; ee and topicity are aryl-dependent
Even a structurally conservative change (phenyl to 1-naphthyl) can invert the sense of induction and drop ee by >30 percentage points in reported systems. Each TADDOL variant must be validated in the specific reaction context.

Quantitative Differentiation Evidence for ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) Relative to Closest Analogs


Enantioselectivity in Diethylzinc Addition to Benzaldehyde: Diphenyl TADDOL Outperforms 1-Naphthyl TADDOL by 33 Percentage Points

In the Ti-TADDOLate-catalyzed addition of diethylzinc (Et₂Zn) to benzaldehyde, the progenitor diphenyl TADDOL delivers 97 % es under optimized conditions, while the corresponding 1-naphthyl-substituted TADDOL reaches only 64 % es—a 33‑percentage‑point deficit that renders the naphthyl derivative unsuitable for applications requiring high optical purity [1].

Et₂Zn addition to benzaldehyde
Reported head-to-head
Target 97 % es
Comparator 64 % es
33 pp advantage supports high ee in organozinc additions
Ti-TADDOLate, toluene, rt; protocol-dependent
Asymmetric catalysis Organozinc addition Chiral ligand comparison

Diels–Alder Topicity and Enantioselectivity: Diphenyl TADDOL Gives Consistent (2S) Selectivity, Whereas 1-Naphthyl TADDOL Reverses Configuration with Lower ee

In the Ti-TADDOLate-mediated Diels–Alder reaction of 3-butenoyl-1,3-oxazolidin-2-one with cyclopentadiene, the diphenyl TADDOL (compound 47) furnishes the 2(S) enantiomer with an enantiomer ratio (er) of 94:6 (ee ≈88 %). In contrast, 1-naphthyl-substituted TADDOLs (15, 28, 32, 38) deliver the opposite 2(R) enantiomer with a lower er of 86:14 (ee ≈72 %). The 16‑percentage‑point ee difference and the inverted absolute configuration demonstrate that the diphenyl derivative provides a unique selectivity profile that cannot be replicated by bulkier analogs [1].

Diels–Alder cycloaddition
Reported head-to-head
Target er 94:6 (2S, ee 88%)
Comparator er 86:14 (2R, ee 72%)
Opposite absolute topicity; 16 pp ee difference; unique (2S) profile
TiCl₂-TADDOLate, CH₂Cl₂, −20 °C to rt
Diels–Alder cycloaddition Lewis acid catalysis Topicity reversal

Asymmetric Alkylation of Glycine‑Derived Schiff Bases: Diphenyl TADDOL Provides Yields up to 93 % and ee up to 94 %

When employed as the sodium alkoxide catalyst, (R,R)-TADDOL promotes the enantioselective alkylation of alanine-derived Schiff bases with reactive alkyl halides, affording (R)-α-methyl amino acids in 61–93 % chemical yield and 69–94 % ee. Switching to the (S,S)-enantiomer cleanly provides the opposite (S)-amino acid, demonstrating that the ligand controls the absolute configuration. Although no direct comparison with other TADDOL derivatives was performed in this seminal study, the results establish the diphenyl TADDOL as the benchmark catalyst for this transformation [1].

Asymmetric alkylation of Schiff bases
Class-level inference
Yield 61–93 %, ee 69–94 %
Reported benchmark for α-methyl amino acid synthesis; (R)-amino acids
No head-to-head comparator; context-dependent, data to verify
Amino acid synthesis Chiral phase-transfer catalysis Schiff base alkylation

Procurement‑Driven Application Scenarios Where ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) Demonstrates Clearest Advantage


Enantioselective Diethylzinc Addition to Aromatic Aldehydes for Chiral Secondary Alcohols

The 97 % es achieved with the diphenyl TADDOL in Et₂Zn addition to benzaldehyde [1] makes it the ligand of choice for medicinal chemistry groups synthesizing enantioenriched diarylmethanols or benzylic alcohols, where optical purity directly impacts downstream biological assay reproducibility.

Ti-Catalyzed Diels–Alder Cycloaddition for (2S)-Bicyclo[2.2.1]heptane Derivatives

The diphenyl TADDOL delivers the (2S) cycloadduct with er 94:6, whereas 1‑naphthyl analogs invert the configuration [1]. This is critical for total synthesis campaigns that require a specific bicyclic scaffold with defined absolute stereochemistry, such as prostaglandin or terpenoid intermediates.

Asymmetric Synthesis of Non‑Proteinogenic (R)-α‑Methyl Amino Acids

Using the sodium alkoxide of this TADDOL, (R)-α-methylphenylalanine, (R)-α-allylalanine, and (R)-α-methylnaphthylalanine are obtained in up to 93 % yield and 94 % ee [1]. This protocol is directly transferable to process chemistry for peptide‑based pharmaceuticals requiring α,α‑disubstituted amino acid building blocks.

Chiral Resolving Agent for P‑Stereogenic Phosphine Oxides

The diphenyl TADDOL forms well‑defined diastereomeric complexes with P‑stereogenic phosphine oxide enantiomers, enabling their separation and absolute configuration assignment by X‑ray crystallography [2]. This application is frequently employed in ligand discovery programs for asymmetric hydrogenation and cross‑coupling catalysis.

Application
Selection Property
Validation Focus
Organozinc addition to aldehydes
Enantioselectivity for chiral secondary alcohols
Reported es in model benzaldehyde addition
(2S)-Bicyclo[2.2.1]heptane scaffold synthesis
Absolute configuration control in Ti-catalyzed Diels–Alder
Enantiomer ratio and topicity under reported conditions
α-Methyl amino acid building blocks
Benchmark ligand for (R)-α,α-disubstituted amino acids
Reported yield and ee range in Schiff base alkylation
Resolution of P-stereogenic phosphine oxides
Diastereomeric complex formation ability
Crystallographic configuration assignment confirmed
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